

C12-NBD-Ceramide Interactions with Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C12-NBD-ceramide	
Cat. No.:	B042893	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide, a fluorescently labeled sphingolipid analog, serves as a critical tool for investigating the complex dynamics of cellular membranes. This molecule comprises a ceramide backbone attached to a nitrobenzoxadiazole (NBD) fluorophore, enabling direct visualization of its trafficking and localization within cells.[1] Its structural similarity to endogenous ceramides allows it to be processed by the cell's natural machinery, offering a dynamic view into sphingolipid metabolism and transport.[1] This guide provides a comprehensive overview of C12-NBD-ceramide's interactions with cellular membranes, its role in signaling pathways, and detailed protocols for its application in research.

Properties of C12-NBD-Ceramide

C12-NBD-ceramide is a biologically active derivative of phytosphingosine tagged with a fluorescent C12 NBD group.[1] Its key physicochemical properties are summarized below.

Property	Value	Source
Full Chemical Name	N-[(1S,2R,3E)-2-hydroxy-1- (hydroxymethyl)-3- heptadecen-1-yl]-12-[(7-nitro- 2,1,3-benzoxadiazol-4- yl)amino]-dodecanamide	[2]
Molecular Formula	С36Н61N5O6	[2]
Molecular Weight	659.9 g/mol	[3]
Excitation Maximum (λex)	~465 nm	[1]
Emission Maximum (λem)	~536 nm	[1]
Solubility	Soluble in Chloroform:Methanol (2:1), Methanol, DMF, and Ethanol	[1][2]
Storage	-20°C	[1]

Cellular Trafficking and Membrane Interactions

Upon introduction to living cells, **C12-NBD-ceramide** readily partitions into cellular membranes. [1] Its journey through the cell provides valuable insights into lipid transport pathways.

Endoplasmic Reticulum and Golgi Apparatus

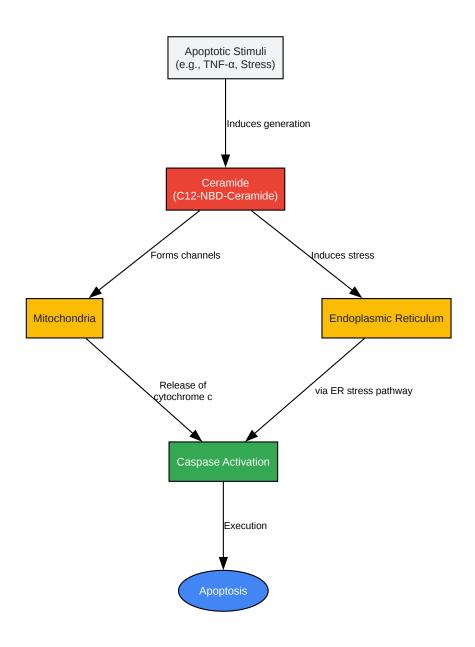
Once inside the cell, **C12-NBD-ceramide** is transported to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis.[1] From the ER, it moves to the Golgi apparatus, a central hub for lipid sorting and modification.[1][4] The accumulation of NBD-labeled ceramides in the Golgi is a well-documented phenomenon, making it an excellent marker for this organelle.[1] It is important to note that the staining of the Golgi is often due to the metabolic conversion of the fluorescent ceramide into its metabolites, such as glucosylceramide and sphingomyelin, within the Golgi cisternae.[1]

Lipid Rafts

Ceramides are known to play a significant role in the organization of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that act as signaling platforms.[5][6] The generation of ceramide within these rafts can lead to the coalescence of smaller rafts into larger signaling platforms, a critical step in initiating various signaling cascades.[6] Ceramide can also displace cholesterol from lipid rafts, altering their composition and stability, which has significant implications for the recruitment and function of raft-associated proteins.[6][7][8]

Role in Cellular Signaling

Ceramide and its metabolites are crucial second messengers in a variety of cellular signaling pathways, most notably apoptosis (programmed cell death).


Ceramide-Induced Apoptosis

Exogenous ceramides, including **C12-NBD-ceramide**, can induce apoptosis in various cell types.[9][10] Ceramide-mediated apoptosis can be triggered through multiple pathways:

- Mitochondrial Pathway: Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[11][12]
- ER Stress: Ceramide can induce apoptosis by disrupting calcium homeostasis in the endoplasmic reticulum, leading to ER stress.[13]
- Caspase Activation: Ceramide signaling can lead to the activation of caspases, a family of proteases that execute the apoptotic program.[10][14]

The following diagram illustrates the central role of ceramide in inducing apoptosis.

Click to download full resolution via product page

Ceramide-Mediated Apoptosis Signaling Pathway

Experimental Protocols

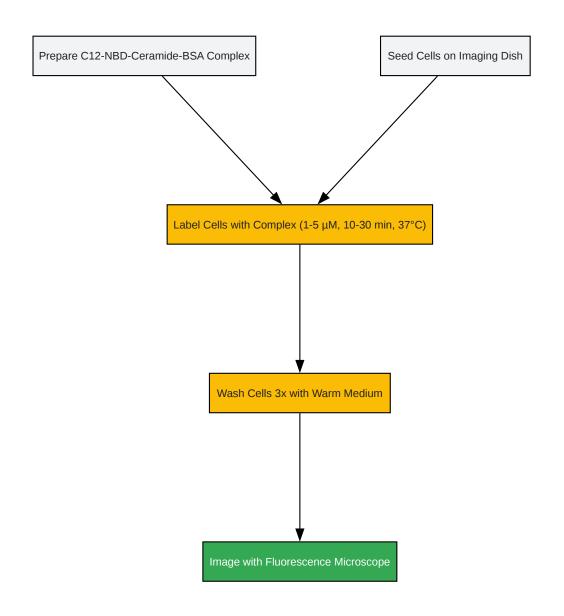
Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the general procedure for visualizing the Golgi apparatus in living cells using **C12-NBD-ceramide**.

Materials:

- C12-NBD-ceramide stock solution (1 mM in Chloroform:Methanol 2:1)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:


- Preparation of C12-NBD-ceramide-BSA Complex:
 - Evaporate the desired amount of C12-NBD-ceramide stock solution to dryness under a stream of nitrogen gas.
 - Resuspend the dried lipid in a small volume of ethanol.
 - Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL)
 while vortexing to create a 100 μM C12-NBD-ceramide-BSA complex.
 - Store the complex at -20°C for future use.[1]
- Cell Seeding:
 - Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere.
- Labeling:

- Dilute the C12-NBD-ceramide-BSA complex in complete cell culture medium to a final working concentration (a starting concentration of 1-5 μM is recommended, but should be optimized for the specific cell type).
- Remove the existing medium from the cells and replace it with the labeling medium.
- Incubate the cells for 10-30 minutes at 37°C.[1]
- Washing and Incubation:
 - Aspirate the labeling solution.
 - Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD.

The following diagram illustrates the experimental workflow for Golgi staining.

Click to download full resolution via product page

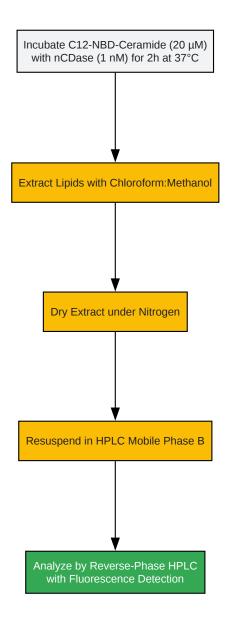
Workflow for Golgi Staining with C12-NBD-Ceramide

Protocol 2: Ceramidase Activity Assay

This protocol provides a method for measuring neutral ceramidase (nCDase) activity using **C12-NBD-ceramide** as a fluorescent substrate.

Materials:

- C12-NBD-ceramide
- nCDase
- Assay buffer: 75 mM NaCl, 25 mM HEPES (pH 8.0), and 0.4% Triton X-100
- Chloroform:Methanol (1:1)
- HPLC system with a C8 reverse-phase column and fluorescence detector


Procedure:

- · Reaction Setup:
 - \circ Prepare a reaction mixture containing 20 μ M **C12-NBD-ceramide** and 1 nM nCDase in the assay buffer. The final volume should be 100 μ L.
 - Incubate the reaction for 2 hours at 37°C.[3]
- Extraction:
 - Stop the reaction and extract the lipids with a 1:1 chloroform-methanol mixture.
 - Dry the extracted lipids under a stream of nitrogen gas.
 - Resuspend the dried sample in 60 μL of the HPLC mobile phase B.[3]
- HPLC Analysis:
 - Separate the reaction products by reverse-phase HPLC using a C8 column.
 - Mobile phase A: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade water.

- Mobile phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol.
 [3]
- Detect the fluorescent products using a fluorescence detector.

The following diagram outlines the workflow for the ceramidase activity assay.

Click to download full resolution via product page

Workflow for Ceramidase Activity Assay

Quantitative Data Summary

The following tables summarize key quantitative data related to **C12-NBD-ceramide**'s interactions and enzymatic activity.

Table 1: Binding and Localization

Parameter	Value	Experimental Context	Reference
Apparent Dissociation Constant (Kd) for Tear Lipocalin	1.2 μΜ	High-speed centrifugal precipitation assay	[15]

Table 2: Enzyme Kinetics

Enzyme	Substrate	Vmax (relative)	Km (relative)	Vmax/Km (relative)	Reference
Alkaline Ceramidase	C12-NBD- ceramide	Much higher than 14C- ceramide	Not reduced by NBD labeling	Much higher than 14C- ceramide	[16]
Neutral Ceramidase	C12-NBD- ceramide	Much higher than 14C- ceramide	Reduced by NBD labeling	Much higher than 14C- ceramide	[16]
Acid Ceramidase	C12-NBD- ceramide	Less than half of 14C- ceramide	-	Less than half of 14C- ceramide	[16]

Conclusion

C12-NBD-ceramide is an invaluable tool for cell biologists, biochemists, and drug development professionals. Its ability to mimic natural ceramides while providing a fluorescent signal allows

for detailed investigation of lipid trafficking, metabolism, and signaling. The protocols and data presented in this guide offer a solid foundation for utilizing **C12-NBD-ceramide** to explore the intricate roles of sphingolipids in cellular health and disease. As our understanding of sphingolipid biology continues to grow, the applications of this versatile probe are certain to expand, paving the way for new discoveries and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intracellular trafficking of ceramide by ceramide transfer protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide induces apoptosis in PC12 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ceramide and the Induction of Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial ceramide and the induction of apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of Ceramides and Tear Lipocalin PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C12-NBD-Ceramide Interactions with Cellular Membranes: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042893#c12-nbd-ceramide-interactions-with-cellular-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com